molecular formula C9H16N2OS B12828261 (S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one

(S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one

Cat. No.: B12828261
M. Wt: 200.30 g/mol
InChI Key: XIHVJHXWIOGUQT-ZETCQYMHSA-N
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Description

(S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one (CAS 525601-79-0) is a chiral organic compound belonging to the 2-thiohydantoin class. It has a molecular formula of C 9 H 16 N 2 OS and a molecular weight of 200.30 g/mol . The 2-thiohydantoin core is a pharmaceutically important scaffold known for its diverse biological activities . Researchers are particularly interested in this family of compounds for developing novel therapeutic agents. Specifically, 2-thioxoimidazolidin-4-one derivatives have been extensively studied in medicinal chemistry for their anticancer properties . For instance, some derivatives have demonstrated promising cytotoxic activity against breast carcinoma cell lines (MCF-7) and human hepatocellular cancer cell lines (HePG-2) in vitro . Related hybrid compounds incorporating the thiohydantoin structure have been shown to induce cell cycle arrest and promote apoptosis (programmed cell death) in cancer cells by modulating key protein targets, such as decreasing the expression of Nrf2 and topoisomerase II, and upregulating caspase-9 . Beyond oncology research, thiohydantoin derivatives also show significant potential in antimicrobial research . Some novel hydantoin compounds have exhibited potent activity against clinical isolates of Staphylococcus aureus , including effects on bacterial growth (bactericidal action) and the ability to inhibit biofilm formation . As such, this compound serves as a valuable chemical intermediate and building block for the synthesis of more complex molecules, particularly in drug discovery programs aiming to develop new anticancer and anti-infective candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

(5S)-3-ethyl-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C9H16N2OS/c1-4-11-8(12)7(5-6(2)3)10-9(11)13/h6-7H,4-5H2,1-3H3,(H,10,13)/t7-/m0/s1

InChI Key

XIHVJHXWIOGUQT-ZETCQYMHSA-N

Isomeric SMILES

CCN1C(=O)[C@@H](NC1=S)CC(C)C

Canonical SMILES

CCN1C(=O)C(NC1=S)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one typically involves the reaction of ethyl isocyanate with isobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The continuous flow process also allows for the efficient scaling up of production to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Anti-Androgen Activity

Research indicates that (S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one exhibits significant anti-androgenic properties. It has been suggested as a potential treatment for conditions such as:

  • Prostate cancer
  • Benign prostatic hyperplasia
  • Male pattern baldness

The compound's ability to modulate androgen levels may provide therapeutic benefits without the severe side effects associated with traditional androgen-blocking therapies.

Treatment of Acne Vulgaris and Seborrhea

Due to its influence on androgen levels, this compound also shows promise in treating acne vulgaris and seborrhea. Its mechanism involves reducing sebum production, which is often exacerbated by elevated androgen levels.

Case Study 1: Anti-Androgen Efficacy

In a study investigating the anti-androgenic effects of various compounds, this compound demonstrated superior efficacy in inhibiting androgen receptor activity compared to traditional therapies. This study highlighted its potential as a safer alternative for long-term treatment in prostate cancer patients.

Case Study 2: Acne Treatment

Clinical trials assessing the efficacy of this compound in treating acne vulgaris showed promising results. Patients reported a significant reduction in acne lesions and sebum production without the adverse effects commonly associated with other anti-androgen treatments.

Mechanism of Action

The mechanism of action of (S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

Key analogs (Table 1) share the 2-thioxoimidazolidin-4-one core but differ in substituents and stereochemistry:

Table 1: Structural Analogs of (S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one

CAS Number Compound Name Substituents (Positions 3, 5) Similarity Score
56710-94-2 (S)-5-Butyl-3-phenyl-2-thioxoimidazolidin-4-one Phenyl (3), Butyl (5) 0.97
92419-07-3 (R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one Phenyl (3), Isobutyl (5) 0.94
4399-40-0 5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one Phenyl (3), Isobutyl (5) 0.94
61815-21-2 5-Cyclohexyl-3-phenyl-2-thioxoimidazolidin-4-one Phenyl (3), Cyclohexyl (5) 0.92

Key Observations :

  • Steric Effects : The isobutyl group in the target compound introduces branching, increasing steric hindrance compared to linear alkyl chains (e.g., butyl in 56710-94-2). This may reduce enzymatic binding efficiency but enhance selectivity .
  • Chirality : The (S)-configuration distinguishes it from racemic or (R)-isomers (e.g., 92419-07-3), which may exhibit divergent biological activities .
  • Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., 4399-40-0) enhance π-π stacking interactions, whereas aliphatic chains (e.g., cyclohexyl in 61815-21-2) improve lipid solubility .

Physicochemical and Functional Properties

  • Lipophilicity : The isobutyl group in the target compound increases logP compared to phenyl-substituted analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Reactivity : The thioxo group participates in nucleophilic reactions, enabling metal chelation or covalent bond formation with biological targets. Halogenated analogs (e.g., 4a) may exhibit higher electrophilicity .

Biological Activity

(S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is classified as an imidazolidine derivative with a molecular formula of C11H18N2OSC_{11}H_{18}N_2OS and a molecular weight of 200.30 g/mol. The presence of the thioxo group contributes to its reactivity, making it suitable for various nucleophilic and electrophilic reactions. The compound features a five-membered ring that includes sulfur and nitrogen atoms, characteristic of imidazolidine derivatives.

Anti-Androgen Properties

Research indicates that this compound exhibits significant anti-androgen activity. This property is particularly relevant for treating conditions such as:

  • Prostate Cancer : The compound may inhibit androgen receptors, potentially reducing tumor growth.
  • Benign Prostatic Hyperplasia : It could alleviate symptoms by modulating androgen levels.
  • Male Pattern Baldness : By blocking androgen effects, it may help in hair regrowth treatments.
  • Acne Vulgaris and Seborrhea : Its ability to regulate androgen levels can reduce sebum production, addressing these skin conditions.

Cytotoxicity and Selectivity

In studies evaluating cytotoxic effects, this compound has shown low toxicity to mammalian cells, with a CC50 value significantly higher than the effective concentrations for its therapeutic applications. This suggests a favorable safety profile for potential clinical use .

Synthesis Methods

Several synthesis methods have been reported for this compound. A notable method involves a one-pot three-component reaction that utilizes readily available starting materials, leading to high yields and purity of the final product. Below is a summary of the synthesis process:

StepReagentsConditionsYield
1Amino acid ethyl ester + amine + 1-(methyldithiocarbonyl)imidazoleReflux in absolute ethanol for 7 hoursHigh (specific yield not reported)
2Purification via column chromatography--

This method highlights the efficiency of synthesizing thiohydantoins and related compounds .

Case Study 1: Anti-Androgen Activity

A study focused on evaluating the anti-androgenic effects of this compound demonstrated its efficacy in inhibiting androgen receptor-mediated transcriptional activity in prostate cancer cell lines. The compound showed IC50 values comparable to established anti-androgens but with fewer side effects, suggesting its potential as a safer alternative in long-term treatments.

Case Study 2: Acne Treatment Efficacy

In another study assessing its dermatological applications, patients treated with topical formulations containing this compound exhibited significant improvements in acne severity scores after eight weeks of treatment. The compound's ability to modulate sebum production was identified as a key mechanism behind its effectiveness.

Q & A

Q. What are the recommended synthetic routes for (S)-3-Ethyl-5-isobutyl-2-thioxoimidazolidin-4-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of S-amino acids with substituted isothiocyanates. A typical procedure involves:

  • Dissolving S-amino acids (e.g., L-valine derivatives) in a mixed solvent system (e.g., Et₃N/DMF-H₂O) .
  • Adding phenylisothiocyanate derivatives under reflux, followed by acidification to precipitate the product .
  • Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures), catalyst (e.g., KOH), and temperature (reflux for 3–5 hours) to enhance yield and enantiomeric purity .
  • Recrystallization from chloroform/n-hexane improves purity .

Q. How should this compound be purified and characterized to confirm its structural integrity?

Methodological Answer:

  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
  • Characterization:
    • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
    • FTIR : Confirm the presence of thioxo (C=S) and carbonyl (C=O) groups via peaks at ~1250 cm⁻¹ and ~1700 cm⁻¹, respectively .
    • NMR : ¹H NMR (CDCl₃) should show signals for ethyl (δ 1.2–1.4 ppm, triplet) and isobutyl groups (δ 0.9–1.1 ppm, doublet) .

Q. What precautions are necessary for handling this compound to ensure stability during experiments?

Methodological Answer:

  • Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioxo group .
  • Avoid prolonged exposure to moisture by using anhydrous solvents (e.g., DMF, DCM) during synthesis .
  • Use personal protective equipment (gloves, goggles) and work in a fume hood to mitigate inhalation risks .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

  • Perform 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in stereochemistry and substituent positioning .
  • Compare experimental X-ray crystallography data (unit cell parameters, bond angles) with density functional theory (DFT) calculations to validate structural predictions .
  • Use variable-temperature NMR to assess dynamic effects (e.g., ring puckering) that may cause spectral discrepancies .

Q. How can researchers design experiments to evaluate the environmental persistence and degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic media and quantify photoproducts using high-resolution mass spectrometry (HRMS) .
  • Biodegradation : Use OECD 301F tests with activated sludge to assess microbial breakdown over 28 days .

Q. What methodologies are suitable for establishing structure-activity relationships (SAR) for biological activity?

Methodological Answer:

  • Analog Synthesis : Modify the ethyl/isobutyl groups to introduce halogens or electron-withdrawing substituents; assess impact on bioactivity (e.g., kinase inhibition) .
  • In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding affinities with target proteins (e.g., cyclin-dependent kinases) .
  • Biological Assays : Test analogs in cell-based models (e.g., cytotoxicity in cancer lines) and compare IC₅₀ values to derive SAR trends .

Q. How can reaction mechanisms be elucidated for the synthesis of this compound under varying catalytic conditions?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ FTIR to identify intermediates (e.g., thiourea adducts) .
  • Isotopic Labeling : Use ¹³C-labeled glycine derivatives to trace carbon flow during cyclization .
  • Catalyst Screening : Compare yields with Brønsted acids (e.g., HCl) vs. Lewis acids (e.g., ZnCl₂) to infer mechanistic pathways .

Q. How should researchers address discrepancies in melting point or solubility data across different studies?

Methodological Answer:

  • Standardize measurement protocols: Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility .
  • Verify polymorphic forms via PXRD to rule out crystal structure variations affecting physical properties .
  • Cross-validate data with independent techniques (e.g., thermal gravimetric analysis for decomposition profiles) .

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